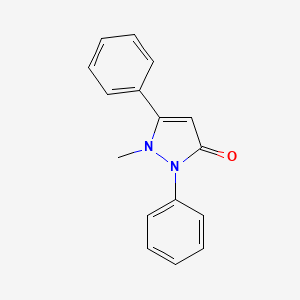

1-Methyl-2,5-diphenylpyrazol-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6632-12-8 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-methyl-2,5-diphenylpyrazol-3-one |

InChI |

InChI=1S/C16H14N2O/c1-17-15(13-8-4-2-5-9-13)12-16(19)18(17)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

BDBIMDGQZXKYGF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 2,5 Diphenylpyrazol 3 One

Established Synthetic Pathways for the 1-Methyl-2,5-diphenylpyrazol-3-one Core Structure

The synthesis of the this compound core relies on well-established chemical reactions, primarily involving cyclocondensation and multi-component strategies. These methods offer versatile routes to the pyrazolone (B3327878) ring system.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Compounds

The most classical and widely employed method for synthesizing the pyrazolone ring is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.commdpi.com In the context of this compound, this would typically involve the reaction of methylhydrazine with a suitable β-keto ester, such as ethyl benzoylacetate, followed by N-phenylation, or by reacting 1-methyl-1-phenylhydrazine (B1203642) with a benzoyl acetic acid derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring. ias.ac.in The regioselectivity of the reaction, which determines the position of the methyl and phenyl substituents on the nitrogen atoms, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. ias.ac.in

A notable solvent-free approach for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a closely related analog, involves the direct reaction of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776), which can achieve quantitative yields. ias.ac.in This highlights the efficiency of cyclocondensation reactions in generating the pyrazolone core.

Multi-Component Reaction Approaches for Pyrazolone Ring Formation

Multi-component reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for the synthesis of complex molecules from three or more starting materials in a single pot. rsc.orgnih.gov For the synthesis of pyrazolone derivatives, MCRs offer a convergent and diversity-oriented approach. mdpi.com

One such strategy involves the one-pot condensation of an aldehyde, a hydrazine, and a β-keto ester. researchgate.net For example, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been achieved through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate (B1210297). researchgate.net While this example illustrates the derivatization of a pre-formed pyrazolone, similar multi-component strategies can be envisioned for the de novo synthesis of the this compound core by employing the appropriate starting materials.

Furthermore, a one-pot, four-component synthesis has been developed for a related pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one derivative, which involves the initial formation of 5-amino-3-methyl-1-phenylpyrazole from phenylhydrazine and 3-aminocrotononitrile. mdpi.com This demonstrates the potential of MCRs to construct complex heterocyclic systems incorporating the pyrazolone motif in a highly efficient manner.

Regioselective Synthesis Strategies and Yield Optimization

Regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted pyrazolones like this compound. The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomers. The control over which nitrogen atom of the hydrazine attacks which carbonyl group is crucial.

Research has shown that the regioselectivity of the cyclocondensation can be influenced by factors such as the steric and electronic properties of the substituents on both reactants, the solvent, and the catalyst used. mdpi.commdpi.com For instance, in the reaction of methylhydrazine, the less sterically hindered nitrogen atom is often the more nucleophilic, leading to a preferential attack at the more electrophilic carbonyl carbon. ias.ac.in

Yield optimization is another key consideration. Studies on the synthesis of related pyrazolones have explored various catalysts and reaction conditions to maximize the product yield. For example, a microwave-assisted synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) from phenylhydrazine and ethyl acetoacetate has been reported to provide a yield of 67%. ias.ac.in Furthermore, a solvent-free reaction between the same starting materials can lead to a quantitative yield of the product. ias.ac.in These findings underscore the importance of optimizing reaction parameters to achieve efficient synthesis of the target pyrazolone.

Advanced Functionalization and Derivatization Techniques for this compound Analogs

Once the this compound core is synthesized, it can be further modified to generate a library of analogs with diverse properties. Functionalization can be directed at the pyrazolone nucleus itself or at the peripheral phenyl moieties.

Substituent Modifications at the Pyrazolone Heterocyclic Nucleus

The pyrazolone ring possesses reactive sites that can be targeted for further chemical transformations. The C-4 position of the pyrazolone ring is particularly susceptible to electrophilic substitution reactions. For instance, the reaction of 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with various reagents allows for the introduction of a wide range of substituents at this position. nih.gov

One common modification is the Knoevenagel condensation of the C-4 methylene (B1212753) group with aldehydes to introduce an arylmethylene substituent. For instance, 5-methyl-pyrazol-3-one reacts with substituted aromatic aldehydes to form 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives. researchgate.net These derivatives can then be further functionalized.

Another approach involves the 1,3-dipolar cycloaddition of nitrilimines to the C-4 position. The reaction of 4-[(E)-3-(dimethylamino)acryloyl]-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole with nitrilimines leads to the formation of new pyrazole derivatives fused at the C-4 position. nih.gov These examples highlight the versatility of the pyrazolone core for creating a diverse array of derivatives through modifications at the heterocyclic nucleus.

| Starting Material | Reagent | Product | Reaction Type |

| 5-methyl-pyrazol-3-one | Substituted aromatic aldehydes | 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Knoevenagel condensation |

| 4-[(E)-3-(dimethylamino)acryloyl]-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Nitrilimines | Pyrazole-fused derivatives | 1,3-dipolar cycloaddition |

| 1,3-diphenylpyrazol-4-carboxaldehyde | Acetophenone derivatives | Chalcone derivatives | Claisen-Schmidt condensation |

This table provides examples of substituent modifications at the pyrazolone nucleus based on related structures.

Derivatization of Phenyl Moieties and Their Impact on Molecular Properties

The nature and position of these substituents can have a profound effect on the molecule's electronic and steric properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electron density of the pyrazolone core, which in turn can affect its reactivity and biological activity. mdpi.comfrontiersin.org

A study on novel pyrazole derivatives containing phenylpyridine moieties demonstrated that the introduction of different substituents on the phenyl ring led to a range of herbicidal activities. mdpi.com Similarly, in a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones, variations in the substituents on the phenyl ring of the triazole moiety resulted in significant differences in cytotoxic activity. nih.gov These examples underscore the importance of phenyl group derivatization as a strategy for fine-tuning the molecular properties of this compound analogs for specific applications.

| Parent Compound | Modification | Impact on Properties |

| Phenylpyridine-containing pyrazole | Introduction of various substituents on the phenyl ring | Varied herbicidal activity |

| (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione | Variation of substituents on the phenyl ring of the triazole moiety | Significant differences in cytotoxic activity |

This table illustrates the impact of phenyl moiety derivatization on the properties of related pyrazole compounds.

Mechanistic Elucidation of Synthetic Transformations Involving this compound Precursors

The formation of the pyrazolone ring from the reaction of a hydrazine and a β-dicarbonyl compound is a well-studied reaction, with the mechanism being a subject of detailed investigation.

The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound. ias.ac.in In the case of an unsymmetrical β-dicarbonyl compound like ethyl benzoylacetate, the reaction can proceed through two different pathways, potentially leading to two regioisomeric pyrazolones. The regioselectivity of this reaction is influenced by the nature of the substituents on both the hydrazine and the β-dicarbonyl compound.

For the reaction between methylhydrazine and ethyl benzoylacetate, the initial attack of the more nucleophilic, substituted nitrogen of methylhydrazine typically occurs at the more reactive ketone carbonyl group. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) drives the reaction towards the formation of the stable pyrazolone ring. ias.ac.in

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to further elucidate the reaction mechanism and predict the regioselectivity of pyrazolone synthesis. mdpi.comresearchgate.net These computational approaches provide valuable insights into the transition states and energy barriers of the different reaction pathways.

The table below summarizes key aspects of the synthesis and mechanistic studies of pyrazolone derivatives.

| Reactants | Product | Key Mechanistic Features | References |

| Methylhydrazine and Ethyl acetoacetate | 1,3-Dimethyl-5-pyrazolone | The reaction proceeds via nucleophilic attack of the substituted nitrogen of methylhydrazine on the keto carbonyl, followed by intramolecular cyclization. | ias.ac.in |

| Phenylhydrazine and Dimethyl acetylenedicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | A one-pot, two-component reaction involving cycloaddition. | mdpi.com |

| 2-Acetyl-1,3-indanedione and 4-Trifluoromethylphenylhydrazine | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Acid-catalyzed synthesis leading to regioisomeric pyrazoles. | mdpi.com |

| Hydrazones and Ethyl acetoacetate | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | 1,3-dipolar cycloaddition followed by aromatization through water elimination. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2,5 Diphenylpyrazol 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For pyrazolone (B3327878) derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign all proton and carbon signals, confirming the molecular framework. nih.govtandfonline.com

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The spectrum of pyrazolone derivatives typically shows distinct signals for aromatic protons and methyl group protons.

For a related series of 1-phenyl-3-methyl-1H-chromeno[4,3-c]pyrazol-4-ones, the methyl group protons appear as a singlet, while the phenyl group protons at the N1 position create a complex multiplet pattern in the aromatic region of the spectrum. nih.gov In substituted 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones, the methyl protons also appear as a singlet. researchgate.net The aromatic protons of the phenyl rings typically resonate in the downfield region of the spectrum, often as multiplets due to spin-spin coupling.

Table 1: Representative ¹H NMR Spectral Data for Pyrazolone Derivatives.

| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one | -CH₃ | 0.98 | s (singlet) | nih.gov |

| Ar-H | 6.05-7.78 | m (multiplet) | nih.gov | |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | -CH₃ | 2.43 | s (singlet) | mdpi.com |

| Ar-H | 7.46-8.20 | m (multiplet) | mdpi.com | |

| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | -CH₃ (pyrazolone) | Data not specified | s (singlet) | mdpi.com |

| -CH₃ (thioacetyl) | Data not specified | s (singlet) | mdpi.com |

Note: The exact chemical shifts for 1-Methyl-2,5-diphenylpyrazol-3-one are highly dependent on the solvent and specific experimental conditions. The data presented are for structurally related compounds to illustrate typical ranges.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In pyrazolone derivatives, distinct signals are observed for the carbonyl carbon, aromatic carbons, and the methyl carbon.

The carbonyl carbon (C=O) of the pyrazolone ring is typically found at a significantly downfield chemical shift, often in the range of 170 ppm. nih.govmdpi.com The carbon of the methyl group appears at a much higher field. The carbons of the phenyl rings exhibit a series of signals in the aromatic region (typically 110-140 ppm). researchgate.netscielo.org.za The specific chemical shifts of the aromatic carbons can be influenced by the nature and position of substituents on the phenyl rings. researchgate.net For instance, in a series of 1-phenyl-3-t-butyl-5-arylpyrazoles, the chemical shift of the C4 carbon of the pyrazole (B372694) ring showed a good linear correlation with the Hammett constants of the substituents on the 5-aryl group. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for Pyrazolone Derivatives.

| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one | -CH₃ | 20.02 | nih.gov |

| C-5 | 157.64 | nih.gov | |

| C=O | 170.76 | nih.gov | |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-1,3-diazabicyclo[3.1.0]hex-3-ene | -CH₃ | 13.8 | mdpi.com |

| C=N (pyrazole) | 148.8 | mdpi.com | |

| =C-Cl (pyrazole) | 114.4 | mdpi.com | |

| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | C-3 | 147.06 | mdpi.com |

| C-4 | 114.75 | mdpi.com | |

| C-5 | 160.59 | mdpi.com | |

| C=S | 216.85 | mdpi.com |

Note: Assignments are based on data from structurally similar compounds. The chemical shifts for this compound would follow similar patterns.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. For pyrazole and its derivatives, ¹⁴N NMR, a related technique, has shown a single broad signal, suggesting that the two nitrogen atoms have similar chemical environments due to proton exchange. researchgate.net

To achieve complete and unambiguous assignment of complex spectra, advanced 2D NMR techniques are often employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish connectivity within spin systems, such as the protons on a phenyl ring. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, providing a powerful tool for assigning carbon resonances based on known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity between different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). nih.gov For example, HMBC can be used to confirm the connection of the phenyl rings and the methyl group to the pyrazole core. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For instance, a NOESY experiment could show a spatial interaction between the methyl protons and the ortho-protons of a nearby phenyl ring. rsc.org

These advanced techniques, used in combination, allow for a comprehensive and confident structural elucidation of this compound and its derivatives. ipb.pt

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. mdpi.com

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The IR spectrum of a pyrazolone derivative is characterized by several key absorption bands.

The most prominent band is typically the carbonyl (C=O) stretching vibration, which appears strongly in the region of 1660-1710 cm⁻¹. nih.govmdpi.comresearchgate.net The exact frequency can be influenced by conjugation and hydrogen bonding. Other characteristic vibrations include the C=N stretching of the pyrazole ring, aromatic C=C stretching vibrations from the phenyl rings (around 1430-1625 cm⁻¹), and C-H stretching vibrations for both aromatic and methyl groups (typically above 3000 cm⁻¹ for aromatic C-H and around 2900-3000 cm⁻¹ for aliphatic C-H). researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Pyrazolone Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretching | 1696–1710 | nih.gov |

| C=N | Stretching | 1588–1612 | nih.gov |

| C=C (aromatic) | Stretching | 1430–1625 | |

| C-H (aromatic) | Stretching | 3044–3085 | researchgate.net |

These characteristic frequencies provide strong evidence for the presence of the pyrazolone core and the attached phenyl and methyl substituents.

In studies of related heterocyclic compounds, Raman spectra have been used to identify the ring breathing modes of phenyl rings and other skeletal vibrations. researchgate.netnih.gov For instance, the ring breathing mode of a phenyl ring is often observed around 1000-1020 cm⁻¹. researchgate.net DFT calculations are frequently used in conjunction with experimental Raman and IR data to provide a complete and accurate assignment of all vibrational modes. nih.gov The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational properties of this compound, aiding in its conformational analysis and structural verification. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenyl-3-methyl-1H-chromeno[4,3-c]pyrazol-4-ones |

| 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. The fragmentation of pyrazole and pyrazolone derivatives follows characteristic pathways that are influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net

For N-phenyl substituted pyrazolones, the fragmentation is often directed by the stability of the resulting ions. Common fragmentation pathways include the cleavage of the N1-N2 and C3-C4 bonds of the pyrazolone ring. The presence of phenyl groups introduces additional fragmentation routes, such as the formation of a stable phenyl cation (m/z 77) and other aromatic fragments. The initial ionization creates the molecular ion, whose mass confirms the molecular formula. Subsequent fragmentation events, such as the loss of a neutral carbon monoxide (CO) molecule from the pyrazolone ring, are also characteristic. researchgate.net Studies on 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatives, although often conducted using softer ionization techniques like electrospray ionization (ESI), also highlight cleavage patterns that produce fragments containing the core pyrazolone structure. nih.gov

The expected fragmentation for this compound would involve initial formation of the M•+ ion, followed by cleavages influenced by the methyl and two phenyl substituents. Key fragment ions would likely arise from the loss of the N-phenyl group, cleavage of the pyrazole ring, and formation of stable aromatic cations.

| m/z Value | Plausible Fragment Identity | Associated Compound/Core |

|---|---|---|

| 188 | [M]⁺• of Antipyrine | Antipyrine |

| 174 | [M]⁺• of 1-Phenyl-3-methyl-5-pyrazolone | 1-Phenyl-3-methyl-5-pyrazolone |

| 105 | Pyridinyl ion derivative | Pyrazoline derivatives |

| 96 | [C₅H₆N₂O]⁺• Fragment from Antipyrine | Antipyrine |

| 77 | [C₆H₅]⁺ (Phenyl cation) | General Phenyl-substituted compounds |

| 68 | [M]⁺• of Pyrazole | Pyrazole |

| 41 | [C₂H₃N]⁺• from HCN loss | Pyrazole |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates supramolecular structures, detailing intermolecular interactions such as hydrogen bonding and π–π stacking that govern the crystal packing. nih.gov

While the specific crystal structure of this compound has not been reported, extensive crystallographic studies on closely related phenylpyrazolone derivatives provide a clear model for its expected solid-state structure. For instance, the crystal structure of 4-bromo-3-phenylpyrazole shows that the 3-phenyl tautomer is present in the solid state. fu-berlin.de In derivatives like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole ring planes are significantly twisted relative to each other, with a reported dihedral angle of 60.83(5)°. mdpi.com This non-planar arrangement is a common feature in N-phenyl substituted pyrazoles, arising from steric hindrance between the rings. nih.gov

In the crystal lattice, pyrazolone derivatives frequently engage in intermolecular hydrogen bonding. In structures containing hydroxyl or N-H groups, these bonds often link molecules into chains or dimers. nih.govmdpi.com For example, in the structure of 5-methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one, both intra- and intermolecular C—H⋯O and N—H⋯O contacts are observed. iucr.org Additionally, π–π stacking interactions between the aromatic phenyl and pyrazole rings are common, further stabilizing the crystal packing. nih.gov The dihedral angle between the pyrazole and the attached phenyl ring in a bis-pyrazolone derivative was found to be 34.80 (11)°. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Dihedral Angle (Phenyl/Pyrazole) | 60.83(5)° |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful tool for investigating the electronic transitions within conjugated systems and studying tautomeric equilibria in solution. Pyrazolone derivatives can exist in several tautomeric forms, primarily the CH, OH (enol), and NH forms. The equilibrium between these tautomers is sensitive to the molecular structure, solvent polarity, and pH. researchgate.net

A detailed experimental and theoretical UV-spectral analysis of 1,3-diphenyl pyrazol-5-one, a close structural analog of this compound, reveals the significant influence of the solvent on the tautomeric equilibrium. researchgate.net In nonpolar solvents like cyclohexane (B81311), the spectrum is characterized by a strong absorption band at higher wavelengths (around 331 nm), which is attributed to the CH-tautomeric form. This absorption corresponds to a π→π* electronic transition with significant charge transfer character. researchgate.net

In contrast, in polar protic solvents such as ethanol (B145695), the spectrum changes dramatically. The longer-wavelength band disappears, and a new, more intense band appears at a shorter wavelength (around 273 nm). This spectral shift indicates a stabilization of the OH-tautomeric form in polar environments. The absorption band for the OH-tautomer is also a π→π* transition, but the charge transfer character is blocked by the electron-donating OH group. researchgate.net The ability to observe these distinct absorption maxima allows for the qualitative and quantitative assessment of the tautomeric populations under different environmental conditions. For related compounds like 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a sharp absorption peak was observed at 255 nm in ethanol. mdpi.com

| Solvent | λmax (nm) | Predominant Tautomeric Form | Electronic Transition |

|---|---|---|---|

| Cyclohexane (Nonpolar) | 331 | CH-form | π→π* (Charge Transfer) |

| Ethanol (Polar, Protic) | 273 | OH-form (Enol) | π→π* |

Computational and Theoretical Investigations of 1 Methyl 2,5 Diphenylpyrazol 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-2,5-diphenylpyrazol-3-one. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Ab Initio Methods

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to perform high-accuracy calculations on the electronic structure of this compound. Methods like Hartree-Fock (HF), while being the simplest ab initio approach, provide a foundational understanding of the molecular orbitals. More advanced and computationally intensive methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would offer a more accurate description by incorporating electron correlation effects. These calculations are crucial for obtaining precise geometries, vibrational frequencies, and electronic properties, which serve as benchmarks for other computational methods. However, specific ab initio studies focused exclusively on this compound are not widely available in published literature, which often favors more computationally efficient methods for larger molecules.

Density Functional Theory (DFT) Studies for Molecular Properties and Energetics

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying pyrazolone (B3327878) derivatives due to its excellent balance of accuracy and computational cost. eurasianjournals.com DFT calculations are instrumental in determining a wide range of molecular properties and energetics for this compound.

Researchers utilize various functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to optimize the molecular geometry and predict properties including:

Thermodynamic parameters: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the stability of the molecule.

Spectroscopic properties: Infrared (IR), Raman, and NMR spectra can be simulated to aid in the characterization and identification of the compound. nih.gov

Electronic properties: Dipole moment, polarizability, and hyperpolarizability can be computed to understand the molecule's response to an external electric field.

DFT studies also elucidate the tautomeric preferences of pyrazolones, which can exist in different isomeric forms. By comparing the energies of these tautomers, the most stable form of this compound under different conditions (gas phase or in a solvent) can be predicted. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend the understanding of this compound from a static molecule to a dynamic system, providing insights into its interactions with biological macromolecules and its conformational flexibility.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. rjptonline.org For this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. The process involves:

Preparation of the ligand and receptor: The 3D structure of this compound is optimized, and the structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein.

Scoring and analysis: The interactions are scored based on a scoring function that estimates the binding affinity. The resulting poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

While specific docking studies for this compound are not extensively documented, research on similar pyrazolone derivatives has shown their potential to interact with various enzymes and receptors. nih.govresearchgate.netnih.gov

Interactive Table: Hypothetical Molecular Docking Results Note: The following table is a hypothetical representation of what molecular docking results for this compound might look like, as specific data is not available in the cited literature.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, LYS33, GLN131 | Hydrogen Bond, Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.1 | CYS919, ASP1046, GLU885 | Hydrogen Bond, Pi-Alkyl |

| Human Serum Albumin (HSA) | 1AO6 | -7.9 | TYR150, LYS199, ARG222 | Hydrogen Bond, Electrostatic |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape and stability of this compound over time. eurasianjournals.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, vibrates, and changes its conformation. These simulations are essential for:

Assessing conformational stability: By analyzing the root-mean-square deviation (RMSD) of the atomic positions over time, the stability of different conformations can be evaluated.

Exploring the conformational landscape: MD simulations can identify the most populated and energetically favorable conformations of the molecule in different environments.

Studying ligand-protein dynamics: When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose and the dynamics of the interactions. nih.gov

As with other specific computational methods for this compound, detailed MD simulation studies for this compound are not readily found in the literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. unifi.it

For this compound, the analysis of these frontier orbitals provides insights into:

Electron-donating and accepting abilities: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Chemical reactivity: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. unifi.it

Electronic transitions: The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, which can be correlated with experimental UV-Vis spectra.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity profile.

Interactive Table: Calculated Quantum Chemical Descriptors Note: This table presents typical quantum chemical descriptors that would be calculated for this compound. The values are illustrative as specific literature data is unavailable.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 1.50 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.35 |

| Chemical Softness | S | 1 / (2η) | 0.21 |

Theoretical Characterization of Tautomeric Equilibria and Intramolecular Interactions

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in understanding the tautomeric equilibria and intramolecular interactions within pyrazolone systems. While specific theoretical studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related pyrazolone derivatives.

Pyrazolones can exist in several tautomeric forms, including the CH, OH, and NH forms. The relative stability of these tautomers is dictated by the nature and position of substituents on the pyrazole (B372694) ring, as well as the surrounding solvent environment. For N-substituted pyrazolones, the equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (keto) form and the 1H-pyrazol-3-ol (enol) form is of primary interest. researchgate.net

Theoretical calculations on compounds like 1-phenyl-3-methyl-pyrazol-5-one have shown that the presence of substituents significantly influences the stability of different tautomers. nih.gov For instance, the introduction of a phenyl group can affect the N-H bond vibrational frequency and the C=O frequency, indicating a change in the electronic distribution within the ring. nih.gov In the case of this compound, the presence of a methyl group at the N1 position and two phenyl groups at the C2 and C5 positions would create a unique electronic and steric environment.

The solvent environment is another critical factor. Theoretical studies often model the effect of different solvents on tautomeric equilibria. researchgate.net For instance, in nonpolar solvents, pyrazolone derivatives may exist as dimers, stabilized by intermolecular hydrogen bonds, while in polar solvents like DMSO, monomeric forms are more prevalent. researchgate.net Computational models can predict these solvent effects on the relative energies of the tautomers of this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry, particularly DFT, is a powerful tool for predicting the spectroscopic properties of molecules, including NMR, IR, and UV-Visible spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

NMR Spectroscopy:

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the geometry of the molecule. nih.gov For pyrazolone derivatives, DFT calculations have been shown to provide ¹³C-NMR chemical shifts that are in good agreement with experimental values. nih.gov For example, the chemical shift of the C=O group is characteristically found at a high ppm value. nih.gov

Table 1: Experimental NMR Data for a Related Pyrazolone Derivative

| Nucleus | Chemical Shift (ppm) |

| ¹H (-CH₃) | 0.98 |

| ¹H (-CH₂-) | 2.71 |

| ¹³C (CH₃) | 20.02 |

| ¹³C (-CH₂-) | 35.58 |

| ¹³C (C5) | 157.64 |

| ¹³C (C=O) | 170.76 |

Source: Adapted from experimental data on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one. nih.gov

Theoretical calculations for this compound would be expected to predict similar chemical shifts for the methyl and carbonyl carbons, with variations arising from the different substitution pattern.

Infrared (IR) Spectroscopy:

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.gov These calculations can help in assigning the vibrational modes to specific functional groups. For pyrazolones, the C=O stretching frequency is a key diagnostic peak. nih.gov In a study of pyrazolone derivatives, the C=O frequency was observed to increase with phenyl substitution. nih.gov

Table 2: Calculated vs. Experimental IR Frequencies (cm⁻¹) for a Pyrazolone Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3420 |

| C=O Stretch | 1720 | 1700 |

| C=C Stretch | 1600 | 1590 |

Note: This table is illustrative and based on general findings for pyrazolone derivatives from theoretical studies, as direct comparative data for the target compound was not found. nih.gov

For this compound, theoretical calculations would predict a strong absorption band corresponding to the C=O stretch, and its exact position would be influenced by the electronic effects of the methyl and diphenyl substituents.

UV-Visible Spectroscopy:

Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and UV-Visible absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The predicted spectra can be compared with experimental UV-Vis data to understand the electronic structure of the molecule. For pyrazole derivatives, the absorption bands are typically associated with π→π* and n→π* transitions within the pyrazole ring and the attached chromophores. The presence of phenyl groups in this compound is expected to result in absorption bands in the UV region.

Investigation of Biological Activities and Underlying Mechanisms of Action for 1 Methyl 2,5 Diphenylpyrazol 3 One and Its Analogs

Anti-inflammatory Research and Mechanism Elucidation

Pyrazole (B372694) derivatives have a well-established history as anti-inflammatory agents. nih.govnih.gov Research into 1-Methyl-2,5-diphenylpyrazol-3-one and its analogs focuses on their ability to modulate key inflammatory pathways and interact with specific molecular targets.

The anti-inflammatory effects of pyrazole analogs are often attributed to their modulation of complex cellular signaling pathways. Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, have demonstrated that certain derivatives can significantly inhibit the production of key inflammatory mediators. For instance, some 1-methylhydantoin (B147300) cinnamoyl imides, which share structural similarities, have been shown to inhibit the release of nitric oxide (NO) and reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com

Furthermore, investigations into pyrazolo[1,5-a]quinazoline derivatives have identified their ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition represents a significant mechanism for controlling inflammation. mdpi.com

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Many diarylpyrazole analogs have been designed as selective COX-2 inhibitors. nih.govmdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 isoform. nih.gov

Beyond COX inhibition, research has identified other molecular targets. Some pyrazolyl thiazolone hybrids have been developed as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in the arachidonic acid inflammatory cascade. nih.gov Additionally, pharmacophore mapping and molecular modeling of pyrazolo[1,5-a]quinazoline analogs predicted and confirmed their interaction with mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). mdpi.com These kinases are crucial upstream regulators of various inflammatory processes. mdpi.com

Table 1: Selected Anti-inflammatory Targets of Pyrazole Analogs This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Molecular Target(s) | Observed Effect | IC₅₀ Values |

|---|---|---|---|

| 1,5-Diaryl Pyrazoles | COX-2 | Selective Inhibition | T3: 0.781 µM; T5: 0.781 µM mdpi.com |

| 1,5-Diaryl Pyrazoles | COX-1 | Inhibition | T3: 4.655 µM; T5: 5.596 µM mdpi.com |

| Pyrazolyl Thiazolones | COX-2 | Inhibition | 0.09–0.14 µM nih.gov |

| Pyrazolyl Thiazolones | 15-LOX | Inhibition | 1.96–3.52 µM nih.gov |

| Pyrazolo[1,5-a]quinazolines | NF-κB | Inhibition of transcriptional activity | IC₅₀ < 50 µM mdpi.com |

| Pyrazolo[1,5-a]quinazolines | JNK1, JNK2, JNK3 | Binding Affinity | Micromolar range mdpi.com |

Antimicrobial Efficacy and Mechanistic Investigations

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds. nih.gov They have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. nih.gov

Derivatives of pyrazole have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain aminoguanidine-derived 1,3-diphenyl pyrazoles are potent against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/ml, comparable to approved drugs like moxifloxacin. nih.gov Some pyrazole analogs have demonstrated notable activity against Neisseria gonorrhoeae, a pathogen that has acquired broad-spectrum antibiotic resistance, with MIC values as low as 3.9 μg/ml. nih.gov Research has also highlighted activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov

Table 2: Antibacterial Activity of Selected Pyrazole Analogs This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Pathogen | Activity (MIC in µg/ml) | Reference Drug |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various strains | 1 - 8 | Moxifloxacin nih.gov |

| Pyrazole derivative | Neisseria gonorrhoeae | 3.9 | Gentamicin nih.gov |

| Pyrazolopyridinone-fused imidazopyridines | Staphylococcus epidermidis | As low as 0.39 | Tetracycline nih.gov |

| Pyrazole-clubbed thiazole (B1198619) (Cmpd 7) | MRSA | 7.81 | - |

| Pyrazole-clubbed thiazole (Cmpd 8) | Bacillus subtilis | 7.81 | - |

| Pyrazole-clubbed thiazole (Cmpd 12) | Pseudomonas aeruginosa | 15.62 | - |

| Pyrazole-clubbed thiazole (Cmpd 13) | Klebsiella pneumonia | 15.62 | - |

| 1,3,5-Trisubstituted Pyrazole (Cmpd 2d) | Escherichia coli | - | Ciprofloxacin tsijournals.com |

In addition to their antibacterial effects, pyrazole-containing compounds have been evaluated for their antifungal potential. nih.govnih.gov Studies have demonstrated their activity against clinically relevant fungal species such as Candida albicans and Aspergillus niger. nih.govresearchgate.net Certain 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles, which are structurally related, have exhibited higher antifungal activity than the standard drug ketoconazole (B1673606) against specific fungal strains. nih.gov The antifungal screening of 1,3,5-trisubstituted pyrazole derivatives also showed promising activity against Candida albicans. tsijournals.com

Table 3: Antifungal Activity of Selected Pyrazole Analogs This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Pathogen | Activity | Reference Drug |

|---|---|---|---|

| Pyrazole-clubbed thiazole (Cmpd 19) | Candida albicans | MIC: 15.62 µg/ml | - |

| 1,3,5-Trisubstituted Pyrazole (Cmpd 2b) | Candida albicans | Promising activity | Fluconazole tsijournals.com |

| 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles (Cmpd 3g) | Cladosporium cladosporoides | Higher than reference | Ketoconazole nih.gov |

| 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles (Cmpd 3h) | Aspergillus niger | Higher than reference | Ketoconazole nih.gov |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Candida albicans | Active | Griseofulvin researchgate.net |

Anticancer and Antiproliferative Research

The antiproliferative properties of pyrazole derivatives are an area of intense investigation. nih.govnih.gov A number of analogs have shown potent activity against various cancer cell lines, operating through diverse mechanisms of action.

Research on 1,3-diarylpyrazolones demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H522. nih.gov These compounds were found to induce cell cycle arrest, with some causing arrest at the G0/G1 phase and others at the G2/M phase. nih.gov Similarly, a series of pyrazole derivatives synthesized from pyrazole-based oxazolone (B7731731) showed potent activity against colon (HCT116) and breast (MCF7) cancer cell lines, with one triazinone derivative exhibiting a lower IC₅₀ value than the reference drug doxorubicin (B1662922) against the MCF7 line. researchgate.net

The anticancer activity of some pyrazole derivatives is linked to their anti-inflammatory properties, particularly the inhibition of COX-2, which is often overexpressed in tumors. nih.govmdpi.com Other mechanisms include the inhibition of specific kinases crucial for cancer cell survival and proliferation. For example, certain triarylpyrazole derivatives were found to be highly effective inhibitors of the V600E-B-RAF kinase, a common mutation in melanoma. nih.gov More recently, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as multi-target inhibitors, targeting EGFR, BRAFV600E, and the resistant EGFRT790M mutant, while also inducing apoptosis through the activation of caspases. mdpi.com

Table 4: Antiproliferative Activity of Selected Pyrazole Analogs Against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Mechanism/Target |

|---|---|---|---|

| 1,3-Diarylpyrazolone (P7) | A549 (Lung) | Low IC₅₀ | G0/G1 phase arrest nih.gov |

| 1,3-Diarylpyrazolone (P7) | NCI-H522 (Lung) | Low IC₅₀ | G0/G1 phase arrest nih.gov |

| Triarylpyrazole (1j) | Various (58-cell panel) | 0.26 - 0.38 µM | V600E-B-RAF kinase inhibition nih.gov |

| Triazinone derivative (13) | HCT116 (Colon) | 8.37 µM | Not specified researchgate.net |

| Triazinone derivative (13) | MCF7 (Breast) | 3.81 µM | Not specified researchgate.net |

| 1,5-Diaryl Pyrazole (T2, T3) | A549 (Lung) | Active | COX-2 Inhibition mdpi.com |

| 1,5-Diaryl Pyrazole (T6) | HepG2 (Liver) | Active | COX-2 Inhibition mdpi.com |

In Vitro Cell Line Growth Inhibition Studies (e.g., MCF7, A549, HepG2, HCT116, NCI-H522)

The antiproliferative potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. Research has demonstrated that these compounds exhibit cytotoxic effects against various cancer cell types, including breast (MCF-7), non-small cell lung (A549), liver (HepG2), and colon (HCT116) cancer cell lines. nih.govjksus.orgresearchgate.netmdpi.com

For instance, a novel benzimidazole (B57391) derivative demonstrated significant, dose-dependent cytotoxic effects across all tested cancer cell lines, with particularly high activity against A549 and HepG2 cells. jksus.org Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety showed potent cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net One specific derivative, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, exhibited exceptionally strong and broad-spectrum activity against these cell lines. researchgate.net

Furthermore, studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxic activity. One derivative was particularly effective against A549 cells, while another showed strong activity against both A549 and HepG2 cells. mdpi.com The introduction of bromine into the structure of these benzofurans appears to enhance their cytotoxic potential. mdpi.com

The following table summarizes the in vitro cytotoxic activity of selected pyrazolone (B3327878) analogs against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | A549 | 0.00279 | researchgate.net |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | HCT116 | 0.00669 | researchgate.net |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | MCF-7 | 0.00421 | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 | 6.3 ± 2.5 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 | 3.5 ± 0.6 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 | 3.8 ± 0.5 | mdpi.com |

Induction of Apoptosis and Necrosis Pathways

Research indicates that the anticancer effects of this compound analogs are, at least in part, mediated through the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

Studies on novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have shown that these compounds can trigger apoptosis in HCT-116 colon cancer cells. nih.gov The apoptotic mechanism was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov Furthermore, one of the most active compounds in this series significantly increased the percentage of annexin (B1180172) V-FITC positive apoptotic cells. nih.gov

Similarly, new 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives have been identified as inducers of apoptosis through the inhibition of c-MET and VEGFR-2. nih.gov In MCF-7 breast cancer cells, the lead compound dramatically induced apoptotic cell death, with a significant increase in both early and late apoptosis compared to untreated cells. nih.gov Investigations into 5-ene-2-arylaminothiazol-4(5H)-ones also revealed their ability to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. nih.gov This was demonstrated by their capacity to decrease the mitochondrial membrane potential and activate caspases 7, 8, 9, and 10. nih.gov

Cell Cycle Progression Analysis and Arrest Mechanisms

In addition to inducing apoptosis, analogs of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.

For example, a potent 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative was found to disrupt the cell cycle in HCT-116 cells by causing an alteration in the Sub-G1 phase and arresting the cell cycle at the G2-M stage. nih.gov This G2/M arrest prevents the cells from entering mitosis and ultimately leads to cell death.

Further evidence for cell cycle modulation comes from studies on new 1,3-diphenylurea appended aryl pyridine derivatives. Treatment of MCF-7 cells with a lead compound from this series resulted in a significant increase in the cell population at the G2/M phase, with a corresponding decrease in the G1 and S phases. nih.gov This indicates that the compound effectively halts cell proliferation by blocking the transition from the G2 to the M phase. The ability of p53 to induce cell-cycle arrest is critical for senescence, and sustained overexpression of p21 alone is sufficient to induce senescence in tumor cells. nih.gov

Enzyme Inhibition Relevant to Oncogenic Pathways (e.g., VEGFR-2)

A key mechanism underlying the anticancer activity of this compound analogs is the inhibition of specific enzymes that are crucial for tumor growth and survival. One such enzyme is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for supplying tumors with nutrients and oxygen. nih.govnih.gov

Several studies have identified pyrazolone analogs as potent VEGFR-2 inhibitors. For example, a series of novel benzo[g]quinazolin derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov The most potent compound in this series showed excellent VEGFR-2 inhibition, and molecular docking studies revealed its binding mode within the enzyme's active site. nih.gov

Similarly, new 1,3-diphenylurea appended aryl pyridine derivatives have been developed as inhibitors of both c-MET and VEGFR-2. nih.gov The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways that control cell proliferation and angiogenesis. Furthermore, a series of bis( nih.govrsc.orgresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and showed potent VEGFR-2 inhibitory activity, with the most active compound having an IC50 value in the nanomolar range, comparable to the standard drug sorafenib. nih.gov

Other Biologically Relevant Activities

Antiviral Activity, Including HIV-1 Reverse Transcriptase Inhibition

Derivatives of pyrazoles have demonstrated notable antiviral properties, particularly as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a critical enzyme for the replication of the virus, making it a prime target for antiviral drugs.

A novel class of 1,5-diphenylpyrazole (DPP) compounds has been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net One compound from this class showed good activity against both wild-type and delavirdine-resistant P236L reverse transcriptase. researchgate.net Furthermore, a series of novel pyrazolo[4,3-d]isoxazoles exhibited highly potent antiviral activity against two strains of HIV-1, with many derivatives being more active than the reference drug efavirenz. rsc.org Their mechanism of action was confirmed to be the inhibition of HIV-1 reverse transcriptase. rsc.org

The search for new NNRTIs has also led to the synthesis of 5-alkyl-2-[(aryl and alkyloxyl-carbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones, which have shown activity against both HIV-1 and HIV-2. nih.gov Some of these compounds may act on reverse transcriptase in a different manner than typical NNRTIs. nih.gov

Hypoglycemic Properties and Metabolic Pathway Modulation

Recent research has explored the potential of pyrazolone derivatives in the management of diabetes. These compounds have been investigated for their ability to modulate metabolic pathways, particularly by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. The inhibition of these enzymes can help to control postprandial hyperglycemia.

A novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones was designed and synthesized, and their antidiabetic activity was explored. mdpi.com These compounds exhibited considerable inhibitory activity toward both α-amylase and α-glucosidase. One compound, in particular, demonstrated more potent inhibition of both enzymes compared to the standard drug Acarbose. mdpi.com Molecular modeling studies have helped to elucidate the binding modes of these compounds within the active sites of the α-amylase and α-glucosidase enzymes. mdpi.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

Research has demonstrated the antioxidant potential of pyrazolone derivatives, including those structurally related to this compound. The antioxidant activity of these compounds is often attributed to their ability to act as free radical scavengers.

One notable example is the anti-ischemic agent, 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), which has been studied for its antioxidant properties. nih.govnih.gov Studies have shown that the anionic form of edaravone (B1671096) is significantly more reactive in scavenging radicals than its non-ionic form, with its rate of oxidation increasing with higher pH. nih.gov The primary oxidation products of edaravone are 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid. nih.gov

Edaravone has shown efficacy in inhibiting lipid peroxidation in various models. For instance, it was found to inhibit the oxidation of soybean phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators. nih.gov Its effectiveness was comparable to that of ascorbate (B8700270) and α-tocopherol, respectively. nih.gov Furthermore, when combined with these established antioxidants, edaravone exhibited a synergistic effect, resulting in almost complete inhibition of lipid peroxidation. nih.gov These findings suggest that pyrazolone-based compounds can function as effective antioxidants in both cellular and cell-free systems. nih.gov

A series of synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives also exhibited free radical scavenging capabilities, as evaluated by the DPPH (1,1-diphenyl-2-picryl Hydrazyl) radical scavenging assay. nih.gov While these compounds demonstrated antioxidant potential, their activity was noted to be approximately 50% less than that of standard antioxidants used for comparison. nih.gov This indicates their capacity for electron donation, a key mechanism in free radical scavenging. nih.gov The reducing power of these derivatives was also confirmed, further supporting their antioxidant properties. nih.gov

Table 1: Antioxidant Activity of Pyrazolone Derivatives

| Compound/Derivative | Assay | Key Findings |

|---|---|---|

| 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) | Inhibition of lipid peroxidation | Effective against both water-soluble and lipid-soluble initiators. Synergistic effect with ascorbate and α-tocopherol. nih.gov |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives | DPPH radical scavenging | Showed free radical scavenging ability, though less potent than standard antioxidants. nih.gov |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives | Reducing power assay | Demonstrated electron-donating capacity. nih.gov |

Enzyme Inhibition Studies (e.g., Meprin α and β, α-Amylase)

The inhibitory potential of pyrazolone derivatives against various enzymes has been a subject of investigation, with a particular focus on metalloproteases like meprin α and meprin β. nih.govnih.gov These zinc-dependent enzymes are implicated in a range of physiological and pathological processes, including inflammation, fibrosis, and neurodegeneration. nih.govnih.gov

A study on 3,4,5-substituted pyrazoles revealed that a 3,5-diphenylpyrazole (B73989) derivative exhibited potent inhibitory activity against meprin α in the low nanomolar range. nih.gov Further exploration into the structure-activity relationship (SAR) of these compounds showed that modifications at various positions of the pyrazole ring significantly influenced their inhibitory potency against both meprin α and meprin β. nih.gov

For instance, the introduction of a methyl or benzyl (B1604629) group at a specific position decreased the inhibitory activity, while a cyclopentyl group resulted in similar activity to the parent 3,5-diphenylpyrazole. nih.gov N-substitution on the pyrazole ring, with lipophilic moieties like methyl or phenyl groups, led to a 4- to 6-fold decrease in activity against both meprin isoenzymes compared to the unsubstituted counterpart. nih.gov

High-throughput screening of a large compound library identified several selective inhibitors for meprin α, including chemotypes like triazole-hydroxyacetamides, sulfonamide-hydroxypropanamides, and phenoxy-hydroxyacetamides. nih.gov These hits displayed inhibitory activity in the nanomolar to micromolar range with good selectivity over meprin β and other related metalloproteinases. nih.gov

While the provided search results focus heavily on meprin inhibition, the broader class of pyrazole derivatives has been investigated for inhibition of other enzymes as well. For example, some pyrazole derivatives have been studied for their inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism.

Table 2: Enzyme Inhibition by Pyrazolone Analogs

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 3,5-Diphenylpyrazole derivatives | Meprin α and β | Potent inhibition of meprin α in the low nanomolar range. Substitutions on the pyrazole ring modulate inhibitory activity. nih.gov |

| Triazole-hydroxyacetamides, Sulfonamide-hydroxypropanamides, Phenoxy-hydroxyacetamides | Meprin α | Selective inhibitors with nanomolar to micromolar activity. nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Correlation Between Substituent Variation and Biological Potency

The biological activity of pyrazolone derivatives is intricately linked to the nature and position of substituents on the pyrazole core. Structure-activity relationship (SAR) studies have been crucial in elucidating these connections and guiding the design of more potent and selective compounds.

In the context of anticancer activity, SAR studies on diphenyl-pyrazole derivatives have provided valuable insights. researchgate.net For instance, research on pyrazole-based inhibitors of the V600E mutant BRAF, a target in melanoma treatment, led to the identification of a compound with potent inhibitory activity (IC50 value of 0.63 μM). nih.gov The SAR analysis in this study highlighted the importance of specific structural features for anti-melanoma efficacy. nih.gov

Similarly, for the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), SAR studies have indicated that the presence of lipophilic substituents is essential for its ability to inhibit lipid peroxidation. nih.gov

Investigations into meprin α and β inhibitors based on a 3,4,5-substituted pyrazole scaffold have systematically explored the impact of structural modifications. nih.gov The initial finding that a 3,5-diphenylpyrazole derivative showed high inhibitory activity against meprin α served as a starting point. nih.gov Subsequent variations at position 3(5) of the pyrazole ring revealed that while smaller (methyl) or larger (benzyl) groups decreased activity, a cyclopentyl group maintained a similar level of potency. nih.gov Furthermore, N-substitution with lipophilic groups like methyl or phenyl on the 3,5-diphenylpyrazole led to a reduction in inhibitory activity against both meprin isoenzymes. nih.gov

Pharmacophore modeling, a computational technique, has also been employed to understand the key structural features required for biological activity. For a set of pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model was developed, consisting of two hydrophobic groups and one hydrogen bond acceptor. nih.gov This model yielded a statistically significant 3D-QSAR model, which can be used to predict the activity of new compounds and guide the design of novel antiproliferative agents. nih.gov

Table 3: Impact of Substituent Variation on Biological Activity of Pyrazolone Analogs

| Compound Series | Biological Activity | Key SAR Findings |

|---|---|---|

| 3,4,5-substituted pyrazoles | Meprin α and β inhibition | Size and nature of substituents at position 3(5) influence potency. N-substitution with lipophilic groups decreases activity. nih.gov |

| Pyrazole derivatives | Antiproliferative activity | A pharmacophore model identified two hydrophobic groups and one hydrogen bond acceptor as crucial features. nih.gov |

| 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) and analogs | Antioxidant activity | Lipophilic substituents are important for lipid peroxidation inhibition. nih.gov |

| Pyrazole derivatives | Anti-melanoma activity (BRAFV600E inhibition) | Specific structural features are necessary for potent inhibition. nih.gov |

Ligand-Target Binding Affinity and Specificity

The efficacy of a drug molecule is fundamentally determined by its binding affinity and specificity to its biological target. For pyrazolone derivatives, understanding these interactions at a molecular level is critical for designing compounds with improved therapeutic profiles.

In the development of inhibitors for Janus kinases (JAKs), a class of enzymes involved in various diseases, pharmacophore-based virtual screening of synthesized pyrazolone derivatives was conducted. acs.org This approach led to the identification of a compound, TK4g, which exhibited potent inhibition of both JAK2 and JAK3 with IC50 values of 12.61 nM and 15.80 nM, respectively. acs.org Molecular dynamics simulations revealed that the sulfonamide group of TK4g forms crucial hydrogen bonds within the hinge region of both JAK2 and JAK3, while van der Waals interactions also play a significant role in ligand binding. acs.org This detailed understanding of the binding mode provides a roadmap for further optimization of these inhibitors. acs.org

Similarly, in the context of designing inhibitors for the protein kinase DYRK1A, which is implicated in several diseases, in silico docking studies were performed to rationalize the binding of tetracyclic derivatives. rsc.org These computational studies helped to understand the interactions of the compounds within the ATP binding site of the target kinase. rsc.org

The concept of high-affinity ligands is central to drug discovery. nih.gov The binding affinity of a ligand to its target can be quantified, and this information is invaluable for lead optimization. For instance, in a study on quinoline (B57606) analogues as potential anti-tuberculosis agents, docking results revealed a compound with a high binding affinity of -18.8 kcal/mol to the DNA gyrase target. nih.gov An increase in the number of hydrogen bonds was correlated with higher binding affinities. nih.gov

For pyrazolone-based compounds, the specificity of binding is as important as the affinity. The ability of a compound to selectively bind to its intended target while avoiding off-target interactions is a key determinant of its safety and efficacy. The development of selective inhibitors for meprin α, for example, demonstrates the feasibility of achieving high specificity with pyrazolone-related chemotypes. nih.gov

Table 4: Ligand-Target Binding Characteristics of Pyrazolone Analogs

| Ligand/Compound Class | Target(s) | Binding Affinity/Potency | Key Binding Interactions |

|---|---|---|---|

| TK4g (Pyrazolone derivative) | JAK2, JAK3 | IC50 = 12.61 nM (JAK2), 15.80 nM (JAK3) | Hydrogen bonds from the sulfonamide group to the hinge region; van der Waals interactions. acs.org |

| Tetracyclic derivatives | DYRK1A | IC50 = 35–116 nM for active compounds | Interactions within the ATP binding site. rsc.org |

| Quinoline analogues | DNA gyrase | Binding affinity up to -18.8 kcal/mol | Hydrogen bonds play a significant role. nih.gov |

Photophysical and Optoelectronic Properties of 1 Methyl 2,5 Diphenylpyrazol 3 One

Characterization of Absorption and Emission Spectra

The interaction of 1-Methyl-2,5-diphenylpyrazol-3-one with light is fundamentally described by its absorption and emission spectra. These spectra provide a "fingerprint" of the molecule's electronic transitions.

UV-Visible Absorption Maxima and Extinction Coefficients

In the realm of light absorption, this compound and its derivatives typically exhibit two primary absorption bands in the ultraviolet-visible (UV-Vis) region. nih.govresearchgate.net For instance, a study on similar pyrazine (B50134) derivatives with pyrazolyl substituents showed two distinct absorption bands with high molar extinction coefficients (ε) in the order of 10⁴ M⁻¹ cm⁻¹. nih.govresearchgate.net The high planarity of the molecular structures contributes to these strong absorptions. nih.govresearchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), support the experimental findings, attributing the lower energy absorptions to π → π* transitions within the pyrazine ring. nih.govresearchgate.net In some cases, an additional intraligand charge transfer transition from the pyrazolyl ring to the pyrazine ring (πpyrazol → π*pyrazine) is also observed. nih.govresearchgate.net

Detailed studies on related pyrazol-5-one derivatives, such as 3-methyl-1-phenyl pyrazol-5-one and 1,3-diphenyl pyrazol-5-one, have shown that their UV spectra are influenced by the solvent environment. researchgate.net For example, the UV spectra of these compounds in cyclohexane (B81311) and ethanol (B145695) show distinct absorption maxima. researchgate.net

Here is a table summarizing the UV-Visible absorption data for related pyrazolone (B3327878) derivatives:

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) | Reference |

| 2-bromo-5-(1H-pyrazol-1-yl)pyrazine | - | Two bands in UV-Vis region | ~10⁴ | nih.govresearchgate.net |

| 2,5-di(1H-pyrazol-1-yl)pyrazine | - | Two bands in UV-Vis region | ~10⁴ | nih.govresearchgate.net |

| 3-methyl-1-phenyl pyrazol-5-one | Cyclohexane, Ethanol | Varies with solvent | - | researchgate.net |

| 1,3-diphenyl pyrazol-5-one | Cyclohexane, Ethanol | Varies with solvent | - | researchgate.net |

Fluorescence and Luminescence Emission Maxima and Spectral Profiles

Upon excitation with UV light, this compound and related compounds can emit light through fluorescence or luminescence. The emission spectra of these compounds are also sensitive to their molecular structure and environment.

For pyrazine derivatives with pyrazolyl substituents, excitation at 280 or 320 nm results in emission in the 350-450 nm range. nih.govresearchgate.net Interestingly, the emission of these compounds is largely unaffected by the polarity of the solvent or the presence of oxygen. nih.govresearchgate.net One derivative, 2,5-di(1H-pyrazol-1-yl)pyrazine, shows a single emission band and follows a mono-exponential decay, while another, 2-bromo-5-(1H-pyrazol-1-yl)pyrazine, exhibits two emission bands and a bi-exponential decay, which is hypothesized to arise from both πpyrazine → πpyrazine and πpyrazol → πpyrazine transitions. nih.govresearchgate.net

Determination of Fluorescence Quantum Yields (Φf) and Luminescence Efficiencies

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Studies on pyrazoline derivatives have shown that their fluorescence quantum yields can be remarkably high and are influenced by the solvent. researchgate.net In some cases, the calculated quantum yields in various solvents were significantly higher than those reported for other pyrazolines in the literature. researchgate.net

For instance, research on a series of 8(meso)-pyridyl-BODIPYs, which share some structural similarities, revealed that 2-pyridyl-BODIPYs were consistently less fluorescent than their 3-pyridyl and 4-pyridyl counterparts. mdpi.com This difference in emission quantum yields was attributed to the very flat potential energy surfaces with respect to the rotation of the 2-pyridyl ring in the excited state. mdpi.com

The following table presents fluorescence quantum yield data for some related compounds:

| Compound/Derivative | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| Pyrazoline derivatives | Various | Remarkably high | researchgate.net |

| 2-pyridyl-BODIPYs | - | Lower than 3- and 4-pyridyl analogs | mdpi.com |

| Pterin (B48896) derivatives (first group) | - | ≥ 0.4 | nih.gov |

| N-methylfolic acid (MFA) and Pteroic acid (PA) | - | ≤ 0.01 | nih.gov |

| Highly emissive polymeric BODIPY dyes | Ethanol | 9.7% to 14.5% | researchgate.net |

| Highly emissive polymeric BODIPY dyes | Aqueous solution | 0.9% to 1.8% | researchgate.net |

Influence of Structural Modifications and Substituent Effects on Photophysical Behavior

The photophysical properties of pyrazolone derivatives can be finely tuned by making structural modifications and introducing different substituents. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the absorption and emission characteristics.

For example, in a study of pyrazoline derivatives, it was observed that the fluorescence intensity of substituted compounds increased compared to the non-substituted derivative. researchgate.net This enhancement was not dependent on whether the substituent on the phenyl ring was electron-donating or electron-withdrawing. researchgate.net

In the case of pterin derivatives, the chemical nature of the substituent at position 6 of the pterin moiety significantly affects the absorption and emission properties. nih.gov Similarly, for 8(meso)-pyridyl-BODIPYs, the introduction of different electron-withdrawing groups at the 2,6-positions had varied effects on the fluorescence quantum yield; a chloro substituent increased it, while a nitro substituent quenched the fluorescence. mdpi.com

Solvatochromic Effects and Environmental Responsiveness